1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid is a chemical compound that belongs to the class of carboxylic acids. It is characterized by the presence of a cyclopentane ring attached to a carboxylic acid functional group and a difluorophenyl substituent. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various organic chemistry methods, which will be discussed in detail in the synthesis analysis section. Its unique structure makes it a subject of interest for researchers looking to develop new pharmaceuticals or materials.
1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid is classified as:
The synthesis of 1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid can be achieved through several methods, including:
The molecular structure of 1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid features:
1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid can participate in several chemical reactions:
The mechanism of action for compounds like 1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid typically involves interactions at the molecular level with biological targets. This may include:
Data on specific mechanisms would require empirical studies focusing on biological assays and receptor binding studies.
Relevant data would typically be sourced from chemical databases or experimental literature.
1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid has potential applications in various fields:
Further research is necessary to explore its full range of applications and efficacy in these areas.
1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid (designated NTRC-739 in research literature) functions as a selective nonpeptide partial agonist at neurotensin receptor subtype 2. This compound exhibits preferential binding affinity for neurotensin receptor subtype 2 over neurotensin receptor subtype 1, with a dissociation constant (Kᵢ) of 153 ± 10 nM at neurotensin receptor subtype 2 and negligible binding (>25 μM) at neurotensin receptor subtype 1, yielding a selectivity ratio of 161-fold. Its partial agonism is characterized by an half-maximal effective concentration of 12 ± 6 nM and a maximal efficacy of 7% relative to the full agonist SR142948A in calcium mobilization assays using Chinese Hamster Ovary cells stably expressing rat neurotensin receptor subtype 2 [1].
The compound's mechanism involves modulation of intracellular calcium signaling pathways downstream of neurotensin receptor subtype 2 activation. Unlike full agonists that trigger robust calcium release, NTRC-739 induces a controlled, submaximal calcium response. This partial activation sufficiently engages analgesic pathways while avoiding receptor desensitization and downstream signaling alterations associated with chronic pain treatment. Structural analysis indicates that the 2,6-difluorophenyl moiety enhances receptor subtype selectivity, while the cyclopentanecarboxylic acid component facilitates interactions within the neurotensin receptor subtype 2 transmembrane binding pocket, enabling its distinctive partial agonist profile [1].
Table 1: Calcium Signaling Parameters of NTRC-739 at Neurotensin Receptor Subtype 2
Parameter | Value | Experimental System |
---|---|---|
EC₅₀ | 12 ± 6 nM | FLIPR Calcium Assay in CHO-rNTS2 Cells |
Eₘₐₓ (% relative to 5b) | 7% | FLIPR Calcium Assay in CHO-rNTS2 Cells |
Calcium Mobilization | Partial Agonism | Confirmed via radioligand binding |
Neurotensin receptors colocalize extensively with dopaminergic neurons in the mesolimbic and nigrostriatal pathways, positioning 1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid as a potential modulator of dopamine-related neurological functions. The compound influences dopamine neurotransmission through selective activation of neurotensin receptor subtype 2 receptors expressed on dopaminergic neurons in the ventral tegmental area and substantia nigra. This neuromodulatory effect occurs without the neuroleptic properties associated with broad neurotensin receptor subtype 1 activation [1].
Chronic methamphetamine exposure disrupts dopamine dynamics in mesolimbic pathways, producing behaviors resembling schizophrenia. Selective neurotensin receptor subtype 2 ligands like NTRC-739 may normalize these dopamine perturbations through receptor-specific modulation. The compound's structural features – particularly the cyclopentane carboxylic acid group – prevent significant interaction with histamine H₁ receptors, a confounding off-target effect observed with earlier neurotensin receptor subtype 2 ligands like levocabastine. This selectivity enables more precise investigation of neurotensin-dopamine interactions in psychostimulant addiction models without histaminergic interference [1].
In preclinical neuropathic pain models, 1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid demonstrates superior receptor selectivity compared to reference compounds JMV-431 and levocabastine. While JMV-431 (a reduced amide peptide analogue) shows neurotensin receptor subtype 2 preference, it lacks oral bioavailability and requires intrathecal administration. Levocabastine, though neurotensin receptor subtype 2-selective, exhibits potent off-target H₁ histamine receptor antagonism that confounds interpretation of its analgesic effects. In contrast, NTRC-739 achieves neurotensin receptor subtype 2 selectivity without significant H₁ receptor interaction [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8